molecular formula C23H27NO2 B10839961 11-Butyryloxy-N-n-propylnoraporphine

11-Butyryloxy-N-n-propylnoraporphine

Cat. No.: B10839961
M. Wt: 349.5 g/mol
InChI Key: PSFOXKHONDMYHK-LJQANCHMSA-N
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Description

11-Butyryloxy-N-n-propylnoraporphine is a small molecular compound with the chemical formula C23H27NO2. It is known for its potential as a dual ligand for dopamine D2 and serotonin 5-HT1A receptors . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Butyryloxy-N-n-propylnoraporphine involves several steps, starting from the appropriate noraporphine derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-Butyryloxy-N-n-propylnoraporphine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-Butyryloxy-N-n-propylnoraporphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Butyryloxy-N-n-propylnoraporphine involves its interaction with dopamine D2 and serotonin 5-HT1A receptors. It acts as a dual ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Butyryloxy-N-n-propylnoraporphine is unique due to its specific butyryloxy and N-n-propyl substitutions, which confer distinct pharmacological properties. Its dual ligand activity at both dopamine and serotonin receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

[(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] butanoate

InChI

InChI=1S/C23H27NO2/c1-3-7-21(25)26-20-11-6-9-17-15-19-22-16(12-14-24(19)13-4-2)8-5-10-18(22)23(17)20/h5-6,8-11,19H,3-4,7,12-15H2,1-2H3/t19-/m1/s1

InChI Key

PSFOXKHONDMYHK-LJQANCHMSA-N

Isomeric SMILES

CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)CCC

Canonical SMILES

CCCC(=O)OC1=CC=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)CCC

Origin of Product

United States

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